![molecular formula C25H26N4OS B2709833 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226443-26-0](/img/no-structure.png)
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one with a piperazine ring attached. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . Thienopyrimidinones are a class of compounds that have been studied for their potential biological activities.
Applications De Recherche Scientifique
Anticancer Activity
One of the significant applications involves the synthesis and evaluation of derivatives related to the thieno[3,2-d]pyrimidin-4(3H)-one class for their antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) found that certain derivatives exhibited good activity on various cell lines, indicating potential as anticancer agents. This research underscores the compound's relevance in developing new chemotherapy options [Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012].
Receptor Affinity
Another application area is the compound's affinity for specific receptors, which is crucial in drug development for various neurological and psychological conditions. Modica et al. (1997) synthesized derivatives that showed high affinity and selectivity for the 5-HT1A receptor, an important target in treating disorders such as depression and anxiety. These findings highlight the compound's utility in designing selective receptor ligands, which are essential for creating drugs with fewer side effects [Modica, Santagati, Russo, Parotti, De Gioia, Selvaggini, Salmona, & Mennini, 1997].
Antimicrobial and Antifungal Activities
The synthesis of new compounds based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold also extends to antimicrobial and antifungal applications. Yurttaş et al. (2016) demonstrated that certain dithiocarbamate derivatives bearing the thiazole/benzothiazole rings showed high antimicrobial activity against various strains. This research indicates the compound's potential in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections [Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016].
Pharmaceutical Development
In pharmaceutical development, the properties of compounds related to "2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" are crucial for designing drugs with specific pharmacokinetic and pharmacodynamic profiles. For instance, Salphati et al. (2012) focused on the absorption, disposition, and efficacy prediction of a compound in the same class, highlighting its potential in treating cancers by inhibiting key pathways [Salphati, Pang, Plise, Lee, Olivero, Prior, Sampath, Wong, & Zhang, 2012].
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the piperazine and methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene-3-carboxylic acid", "2,5-dimethylphenylboronic acid", "4-methylphenylboronic acid", "1-bromo-4-(2,5-dimethylphenyl)piperazine", "N,N-dimethylformamide", "potassium carbonate", "copper(I) iodide", "palladium(II) acetate", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Synthesis of 2-amino-4-methylthiophene-3-carboxylic acid from commercially available starting materials", "Conversion of 2-amino-4-methylthiophene-3-carboxylic acid to the corresponding acid chloride using thionyl chloride", "Coupling of the acid chloride with 2,5-dimethylphenylboronic acid and 4-methylphenylboronic acid using palladium(II) acetate and copper(I) iodide as catalysts in the presence of triethylamine and N,N-dimethylformamide to form the thieno[3,2-d]pyrimidin-4(3H)-one ring system", "Reduction of 1-bromo-4-(2,5-dimethylphenyl)piperazine with potassium carbonate and copper powder in ethanol to form the corresponding piperazine", "Coupling of the piperazine with the thieno[3,2-d]pyrimidin-4(3H)-one ring system using palladium(II) acetate and copper(I) iodide as catalysts in the presence of triethylamine and N,N-dimethylformamide to form the final compound", "Introduction of the methylphenyl group by treatment of the final compound with acetic anhydride and sodium hydroxide in ethanol" ] } | |
Numéro CAS |
1226443-26-0 |
Nom du produit |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Formule moléculaire |
C25H26N4OS |
Poids moléculaire |
430.57 |
Nom IUPAC |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H26N4OS/c1-16-5-8-19(9-6-16)20-15-31-23-22(20)26-25(27-24(23)30)29-12-10-28(11-13-29)21-14-17(2)4-7-18(21)3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,30) |
Clé InChI |
OOWXBJXSFYPTGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(9-ethyl-9H-carbazol-3-yl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)

![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
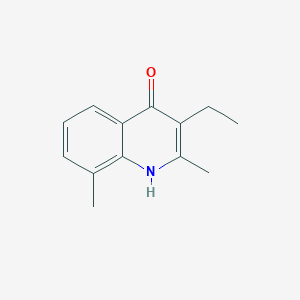
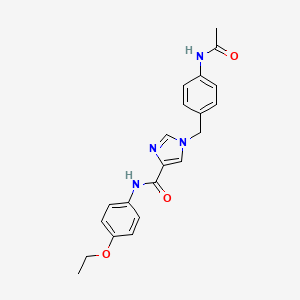
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)
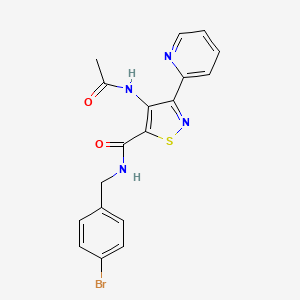
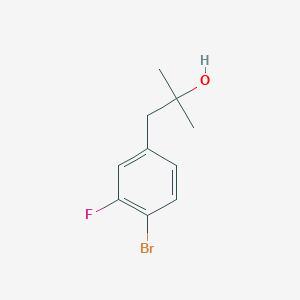
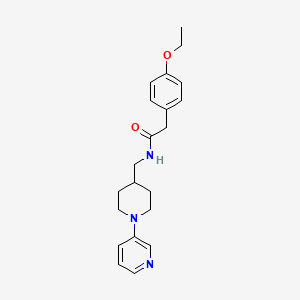
![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)
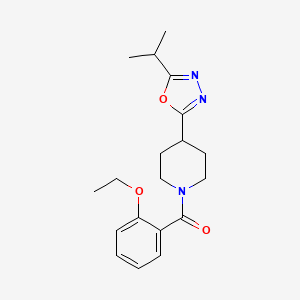
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
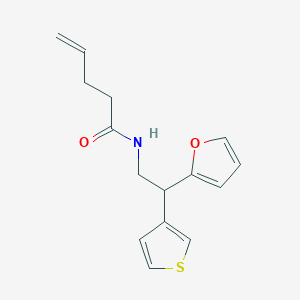
![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)